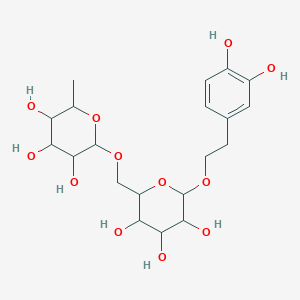

Forsythoside

Description

Properties

IUPAC Name |

2-[[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forsythoside A: A Technical Guide to its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process involves the activation of glial cells, such as microglia and astrocytes, leading to the production of pro-inflammatory mediators that contribute to neuronal damage. Forsythoside A (FTA), a phenylethanoid glycoside extracted from Forsythia suspensa, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the action of this compound A in neuroinflammation, with a focus on key signaling pathways, experimental evidence, and protocols.

Core Mechanisms of Action: Signaling Pathways

This compound A exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4]

This compound A has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][4] It prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit.[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4][5]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1]

This compound A has been demonstrated to activate the Nrf2/HO-1 pathway.[1] By promoting the nuclear translocation of Nrf2 and upregulating the expression of HO-1, this compound A enhances the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress, a key contributor to neuroinflammation.[1]

Modulation of the Nrf2/GPX4 Axis in Ferroptosis-Mediated Neuroinflammation

Recent studies have linked neuroinflammation to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2][3][4] The Nrf2 pathway also plays a crucial role in regulating ferroptosis, partly through its downstream target, Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[2]

This compound A has been shown to mitigate Alzheimer's disease-like pathology by inhibiting ferroptosis-mediated neuroinflammation through the activation of the Nrf2/GPX4 axis.[2][3][4] By upregulating Nrf2 and subsequently GPX4, this compound A inhibits lipid peroxidation and iron deposition, thereby reducing ferroptotic cell death and the associated inflammatory response.[2]

Experimental Evidence and Data

The anti-neuroinflammatory effects of this compound A have been substantiated through various in vitro and in vivo studies.

In Vitro Studies

-

Cell Models: Lipopolysaccharide (LPS)-stimulated BV2 microglia cells are a commonly used model to study neuroinflammation.[1][2][3] Other models include Aβ-exposed N2a cells and erastin-stimulated HT22 cells.[2][3]

-

Key Findings:

-

This compound A significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6 in LPS-stimulated BV2 cells.[1][2][3]

-

It suppresses the activation of NF-κB and promotes the activation of the Nrf2/HO-1 pathway in these cells.[1]

-

In models of Alzheimer's disease, this compound A improves mitochondrial function and inhibits lipid peroxidation.[2][3]

-

In Vivo Studies

-

Animal Models: APP/PS1 double transgenic mice, a model for Alzheimer's disease, are frequently used to evaluate the in vivo efficacy of this compound A.[2][3][4]

-

Key Findings:

-

Oral administration of this compound A ameliorates memory and cognitive impairments in APP/PS1 mice.[2][3]

-

It reduces the deposition of amyloid-β (Aβ) and the hyperphosphorylation of tau protein in the brains of these mice.[2][3]

-

This compound A treatment leads to a decrease in the activation of microglia and astrocytes in the hippocampus and cerebral cortex.[2][4]

-

It significantly reduces the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases the levels of anti-inflammatory cytokines (IL-4, IL-10) in the brain.[2][4]

-

Quantitative Data Summary

| Parameter | Model | Treatment | Effect | Significance | Reference |

| TNF-α Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.05 | [1] |

| IL-1β Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.05 | [1] |

| NO Production | LPS-stimulated BV2 cells | This compound A | Inhibition | p < 0.001 | [4] |

| PGE2 Production | LPS-stimulated BV2 cells | This compound A | Inhibition | Not specified | [1] |

| NF-κB (p65) Nuclear Translocation | LPS-stimulated BV2 cells | This compound A | Suppression | Not specified | [1] |

| Nrf2 Expression | LPS-stimulated BV2 cells | This compound A | Upregulation | Not specified | [1] |

| HO-1 Expression | LPS-stimulated BV2 cells | This compound A | Upregulation | Not specified | [1] |

| IL-1β Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |

| IL-6 Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |

| TNF-α Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |

| IL-10 Levels (Brain) | APP/PS1 Mice | This compound A | Upregulation | p < 0.001 | [2][4] |

| p-NF-κB Levels (Brain) | APP/PS1 Mice | This compound A | Downregulation | p < 0.01 | [2][4] |

| GPX4 Expression | APP/PS1 Mice | This compound A | Upregulation | p < 0.001 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies. For complete details, including reagent concentrations and specific instrument settings, please refer to the full-text publications.

Cell Culture and Treatment

-

Cell Lines: BV2 murine microglial cells, N2a murine neuroblastoma cells, and HT22 murine hippocampal neuronal cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of this compound A for a specified duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is determined using the Griess reagent assay, which measures the level of nitrite, a stable metabolite of NO.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in cell culture supernatants or brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells or brain tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, GPX4, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry

-

Tissue Preparation: Animals are perfused, and the brains are fixed, dehydrated, and embedded in paraffin. Coronal sections are then prepared.

-

Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then blocked and incubated with primary antibodies against markers for microglia (Iba1) and astrocytes (GFAP).

-

Visualization: After incubation with a secondary antibody, the staining is visualized using a diaminobenzidine (DAB) kit, and the sections are counterstained with hematoxylin. Images are captured using a microscope.

Animal Studies

-

Animals: APP/PS1 double transgenic mice and wild-type littermates are used.

-

Drug Administration: this compound A is administered intragastrically for a specified period (e.g., 36 days).

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, and open field test.

Conclusion

This compound A demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 and Nrf2/GPX4 pathways, provides a strong rationale for its further development. The presented data from both in vitro and in vivo studies consistently support its anti-inflammatory and neuroprotective effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound A for neurodegenerative diseases. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 5. researchgate.net [researchgate.net]

Forsythoside B: A Neuroprotective Agent in Experimental Autoimmune Encephalomyelitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Forsythoside B (FTS-B), a phenylethanoid glycoside predominantly isolated from Forsythia suspensa, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide synthesizes the current understanding of the therapeutic effects of this compound B in Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis (MS). It provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Neuroprotective Mechanisms of this compound B in EAE

This compound B exerts its neuroprotective effects in EAE models primarily through the modulation of neuroinflammation and oxidative stress. The key mechanisms identified include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the concurrent inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (p38-MAPK), and the NLRP3 inflammasome pathways.[1][2][3]

By activating the Nrf2 pathway, this compound B upregulates the expression of antioxidant enzymes, which play a crucial role in mitigating oxidative damage, a key contributor to demyelination and neuronal injury in EAE.[1][4][5][6] The inhibition of the NF-κB and p38-MAPK pathways leads to a significant reduction in the production of pro-inflammatory cytokines and mediators.[1][3] Furthermore, this compound B has been shown to suppress the activation of the NLRP3 inflammasome in glial cells, thereby reducing neuroinflammation and subsequent pyroptosis.[2]

Quantitative Efficacy of this compound B in EAE Models

The administration of this compound B has been shown to significantly ameliorate the clinical severity of EAE. The following table summarizes the key quantitative findings from preclinical studies.

| Parameter | EAE Model Group | This compound B Treated Group | Fold Change/Percentage Change | Reference |

| Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.3 | ~57% decrease | [2] |

| iNOS protein level | High | Markedly decreased | Not specified | [1] |

| COX-2 protein level | High | Markedly decreased | Not specified | [1] |

| Phosphorylated p38 | High | Markedly decreased | Not specified | [1] |

| Phosphorylated NF-κB | High | Markedly decreased | Not specified | [1] |

| Glial Cell Activation | High | Inhibited | Not specified | [2] |

| Demyelination | Severe | Alleviated | Not specified | [1][2] |

Experimental Protocols

This section details the key experimental methodologies for investigating the neuroprotective effects of this compound B in EAE models.

EAE Induction in Mice

A common method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).[7][8][9][10]

-

Antigen Emulsion: MOG35-55 (200 µ g/mouse ) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (200-400 µ g/mouse ).[7][8]

-

Immunization: On day 0, mice are subcutaneously injected with 200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.[8]

-

Pertussis Toxin Administration: Mice receive intraperitoneal (i.p.) injections of pertussis toxin (200-500 ng/mouse) in PBS on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.[7][8][9]

The general workflow for EAE induction and subsequent treatment with this compound B is illustrated below.

This compound B Administration

-

Dosage: this compound B is typically administered at doses ranging from 10 mg/kg to 40 mg/kg.[1]

-

Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.[1]

-

Frequency: Daily administration following EAE induction.

Clinical Assessment of EAE

The severity of EAE is monitored daily using a standardized clinical scoring system, typically starting from day 7 post-immunization.[8][12]

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness |

| 3 | Complete hind limb paralysis |

| 4 | Hind limb paralysis and forelimb weakness |

| 5 | Moribund or dead |

Histological and Molecular Analyses

-

Histology: At the experimental endpoint, spinal cords are collected for histological analysis. Hematoxylin and eosin (B541160) (H&E) staining is used to assess inflammatory cell infiltration, while Luxol Fast Blue (LFB) staining is used to evaluate the extent of demyelination.[1]

-

Immunofluorescence and Immunohistochemistry: These techniques are used to detect the activation of microglia and astrocytes, as well as the expression of specific proteins in spinal cord tissue.[2]

-

Western Blotting: Protein levels of key signaling molecules (e.g., p-p38, p-NF-κB, Nrf2, iNOS, COX-2) in spinal cord tissue are quantified by Western blotting.[1][2]

-

ELISA: The concentrations of pro-inflammatory and anti-inflammatory cytokines in the serum or spinal cord homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Signaling Pathways Modulated by this compound B

The neuroprotective effects of this compound B are mediated through its influence on several interconnected signaling pathways.

The Nrf2 Antioxidant Response Pathway

This compound B is a potent activator of the Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This pathway is crucial for mitigating the oxidative stress that drives neurodegeneration in EAE.

Inhibition of Pro-inflammatory Signaling: NF-κB and p38-MAPK

This compound B has been shown to inhibit the phosphorylation of NF-κB and p38-MAPK, two key signaling pathways involved in the inflammatory response.[1] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[1] Interestingly, the inhibitory effect of this compound B on these pathways is reversed by the downregulation of Nrf2, suggesting a crosstalk between these signaling cascades.[1]

Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the role of this compound B in inhibiting the NLRP3 inflammasome in glial cells (microglia and astrocytes).[2] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. By inhibiting the formation of the NLRP3 inflammasome, this compound B effectively suppresses a critical component of the neuroinflammatory cascade in EAE.[2]

Conclusion and Future Directions

This compound B demonstrates significant therapeutic potential for the treatment of autoimmune demyelinating diseases like multiple sclerosis. Its multifaceted mechanism of action, encompassing the activation of the Nrf2 antioxidant pathway and the inhibition of key pro-inflammatory signaling cascades, positions it as a compelling candidate for further drug development. Future research should focus on optimizing its delivery to the central nervous system, evaluating its long-term efficacy and safety in chronic EAE models, and exploring its potential in combination therapies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound B as a novel neuroprotective agent.

References

- 1. This compound B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Signaling in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and Scoring of EAE. [bio-protocol.org]

- 12. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]

A Comprehensive Technical Guide to the Pharmacological Effects of Forsythoside A and B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forsythoside A (FTA) and this compound B (FTB) are phenylethanoid glycosides that are primary active components isolated from Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional Chinese medicine.[1][2] Extensive research has illuminated their diverse and potent pharmacological properties, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth analysis of the pharmacological effects of this compound A and B, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound A and B

This compound A and B are natural compounds that have garnered significant scientific interest due to their broad spectrum of biological activities.[3] These include anti-inflammatory, antioxidant, neuroprotective, antiviral, antibacterial, and hepatoprotective effects.[4][5][6] Their therapeutic potential is largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1][6]

Pharmacological Effects of this compound A

Anti-inflammatory Effects

This compound A exhibits significant anti-inflammatory properties by targeting multiple inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7]

The anti-inflammatory mechanism of this compound A involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound A was found to suppress the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1][7] Furthermore, it can inhibit the interaction between KLRB1 and CLEC2D and is an inhibitor of COX-2.[8]

Antioxidant Effects

This compound A is a potent antioxidant.[9] Its antioxidant activity is attributed to its ability to scavenge free radicals, such as DPPH, hydroxyl, and superoxide (B77818) anion radicals, in a dose-dependent manner.[1][7] It also enhances the body's endogenous antioxidant defense system by increasing the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the content of glutathione (GSH).[1][7]

A key mechanism underlying its antioxidant effect is the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway.[1][7] By activating this pathway, this compound A helps to mitigate oxidative stress caused by inflammation and ischemic damage.[1][7]

Neuroprotective Effects

This compound A has demonstrated significant neuroprotective effects in various models of neurological disorders, including Alzheimer's disease.[4] It can alleviate learning and memory deficits by reducing the levels of malondialdehyde (MDA) and NO, and increasing the activities of SOD and GSH-Px in the brain.[1][7]

Its neuroprotective actions are linked to its anti-inflammatory and antioxidant properties, as well as its ability to inhibit ferroptosis-mediated neuroinflammation via the Nrf2/GPX4 axis.[4] this compound A has been shown to prevent neuroinflammation and apoptosis caused by Aβ₂₅₋₃₅ damage.[8]

Antiviral and Antibacterial Activities

This compound A possesses broad-spectrum antiviral and antibacterial activities.[3][9] It has been shown to inhibit the replication of various viruses, including avian infectious bronchitis virus (IBV) and influenza A virus.[10][11] The antiviral mechanism against the influenza virus involves the reduction of the viral M1 protein, which interferes with the budding of new virions.[11] In chickens infected with IBV, this compound A demonstrated both preventive and therapeutic effects.[12]

This compound A also exhibits inhibitory effects against several bacteria, including Staphylococcus aureus, Streptococcus lactis, Streptococcus agalactiae, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[1]

Hepatoprotective and Other Effects

This compound A has shown potential in protecting the liver from damage. It is being investigated as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD) by modulating the TNFα/MMP9/ALB pathway.[13] Additionally, this compound A has been reported to have antipyretic effects.[14] Recent studies have also suggested its role in alleviating androgenetic alopecia by selectively inhibiting TRPV3 channels.[15]

Pharmacological Effects of this compound B

Anti-inflammatory and Cardioprotective Effects

Similar to this compound A, this compound B exhibits strong anti-inflammatory properties.[2][16] It can inhibit the production of TNF-α and IL-6 and modulate the NF-κB pathway.[2][16] In a rat model of myocardial ischemia-reperfusion injury, intravenous injection of this compound B dose-dependently reduced polymorphonuclear leukocyte infiltration and myeloperoxidase (MPO) activity.[1] It also attenuated the expression of HMGB1 and NF-κB in myocardial tissue, leading to reduced myocardial injury.[1][7]

Neuroprotective Effects

This compound B also possesses neuroprotective properties, primarily through its anti-neuroinflammatory actions.[1] It exerts these effects by inhibiting NF-κB activation through the JIP-3/JNK pathway and reducing the expression of WDFY1/TLR3.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological effects of this compound A and B from various studies.

Table 1: In Vitro Effects of this compound A

| Effect | Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated BV2 cells | Not specified | Decreased IL-6, IL-1β, and NO formation. | [4] |

| Anti-inflammatory | Aβ₂₅₋₃₅ treated organotypic hippocampal slice | 80 μM | Increased endogenous 2-AG content. | [8] |

| Anti-inflammatory | Lung epithelial cells | 2.5-10 μg/mL | Inhibited Nrf2 signaling pathway. | [8] |

| COX-2 Inhibition | Not specified | 30 μM | 72% inhibition of COX-2. | [8] |

| Antiviral (IBV) | Chicken embryo kidney cells | 0.64 mM | Significantly inhibited IBV infectivity. | [1] |

| Antiviral (IBV) | Direct interaction | 0.32 mM | Partial inhibition of infectivity. | [10] |

| Antiviral (IBV) | Direct interaction | 0.64 mM | Complete inhibition of infectivity. | [10] |

| Cytotoxicity | MPC-5 cells | 2.5, 5, 10 μg/mL | No significant effect on cell viability. | [5] |

| Anti-alopecia (TRPV3 inhibition) | Whole-cell patch clamp | IC₅₀ = 40.1 ± 4.8 μM | Selective inhibition of TRPV3 currents. | [15] |

Table 2: In Vivo Effects of this compound A

| Effect | Animal Model | Dosage | Observed Effect | Reference |

| Cardioprotective | Heart failure mice | 40 mg/kg (i.p.) | Decreased NF-κB expression and serum TNF-α, IL-6, IL-1β. | [1][7] |

| Neuroprotective | APP/PS1 mice | Not specified | Ameliorated memory impairment, suppressed Aβ deposition and p-tau levels. | [4] |

| Antiviral (Influenza) | Mice | Not specified | Increased survival rate. | [11] |

| Antiviral (IBV) | Chickens | 80 mg/kg/day (high-dose prevention) | Significant preventive effect. | [12] |

| Antiviral (IBV) | Chickens | 40 and 80 mg/kg/day (medium- and high-dose treatment) | Significant therapeutic effect. | [12] |

Table 3: In Vitro and In Vivo Effects of this compound B

| Effect | Model System/Animal Model | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Concentration-dependent | Down-regulated TNF-α, IL-6, and HMGB1. | [2][17] |

| Cardioprotective | Rat model of myocardial ischemia-reperfusion | 5-20 mg/kg (i.v.) | Dose-dependently reduced PMN infiltration and MPO activity. | [1] |

| Neuroprotective | Cerebral ischemia and reperfusion rats | > 8 mg/kg | Significant neuroprotective potential. | [2] |

| Anti-inflammatory | Male C57BL/6 mice with CFA injection | 10 mg/kg (i.p.) | Reduced up-regulation of TNF-α and IL-6 in the spinal cord. | [2] |

| Anti-sepsis | CLP-induced sepsis in rats | Not specified | Reduced serum TNF-α, IL-6, HMGB1, TREM-1, and endotoxin (B1171834). Increased serum IL-10. | [17] |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., MPC-5) into a 96-well plate at a density of 5x10³ cells per well.[5]

-

Incubation: Culture the cells at 37°C for 48 hours.[5]

-

Treatment: Add different concentrations of this compound A or B to the wells.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]

-

Final Incubation: Incubate the plate for 2 hours.[5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

In Vivo Myocardial Ischemia-Reperfusion Injury Model

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery for a specified period (e.g., 30 minutes) to induce ischemia.

-

Reperfusion: Remove the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

-

Treatment: Administer this compound B intravenously at different doses (e.g., 5, 10, 20 mg/kg) before or during reperfusion.[1]

-

Sample Collection and Analysis: Collect blood and heart tissue samples to measure cardiac injury markers (e.g., troponin-T), inflammatory cytokines (e.g., TNF-α, IL-6), and MPO activity.[1]

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

-

Animal Model: Use male rats.[17]

-

Anesthesia: Anesthetize the rats.

-

Surgical Procedure: Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle.[17]

-

Treatment: Administer this compound B intravenously, alone or in combination with an antibiotic like Imipenem.[17]

-

Monitoring and Sample Collection: Monitor the survival rate of the animals. Collect blood samples to measure serum levels of endotoxin and inflammatory mediators (TNF-α, IL-6, HMGB1, TREM-1, IL-10).[17]

-

Tissue Analysis: Collect lung, liver, and small intestine tissues to measure MPO activity.[17]

Visualization of Signaling Pathways and Workflows

This compound A Anti-inflammatory and Antioxidant Signaling

Caption: Signaling pathway of this compound A's anti-inflammatory and antioxidant effects.

This compound B Cardioprotective Signaling

Caption: Cardioprotective signaling pathway of this compound B.

General In Vitro Experimental Workflow

Caption: A generalized workflow for in vitro experiments.

Conclusion and Future Perspectives

This compound A and B have demonstrated a remarkable range of pharmacological activities, making them highly attractive candidates for further drug development. Their ability to modulate fundamental cellular processes, particularly those related to inflammation and oxidative stress, underscores their therapeutic potential for a variety of diseases. Future research should focus on elucidating their pharmacokinetic and toxicological profiles, as well as conducting well-designed clinical trials to validate their efficacy and safety in humans. The development of optimized delivery systems could also enhance their bioavailability and therapeutic effectiveness. The comprehensive data presented in this guide provides a solid foundation for advancing the research and development of this compound A and B as novel therapeutic agents.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism investigation of this compound A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Mechanism and Experimental Validation of this compound A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental study of this compound A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound a as a potential therapeutic agent for non-alcoholic fatty liver disease: from target identification to in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Natural phenylethanoid glycoside this compound A alleviates androgenetic alopecia by selectively inhibiting TRPV3 channels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. This compound B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant and Free Radical Scavenging Prowess of Forsythoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside A, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention within the scientific community for its potent antioxidant and free radical scavenging properties.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

This compound's therapeutic potential is linked to its ability to mitigate oxidative stress, a key pathological factor in a range of diseases including neurodegenerative disorders, cardiovascular diseases, and liver injury.[1][4][5] Its multifaceted antioxidant activity encompasses direct free radical scavenging and the modulation of endogenous antioxidant defense systems.[1][6]

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.

Table 1: In Vitro Free Radical Scavenging Activity of this compound A

| Assay Type | Radical | IC50 / EC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 6.30 | [7] |

| Peroxynitrite Scavenging | ONOO⁻ | 10.43 ± 0.15 | [7] |

Table 2: In Vitro Antioxidant Activity of this compound B and Related Compounds

| Compound | Assay Type | IC50 Value (µg/mL) | Reference |

| This compound B | DPPH Radical Scavenging | Not explicitly quantified in the provided text, but noted to have strong activity. | [1] |

| Acteoside | DPPH Radical Scavenging | Lower than this compound B | [8] |

| Poliumoside | DPPH Radical Scavenging | Higher than this compound B | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the most common assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[11]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.[11]

-

Reaction Mixture: In a test tube or a 96-well plate, add 1 mL of the DPPH solution to 3 mL of each this compound dilution.[11]

-

Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[10][11]

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a UV-Vis spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.[9][11]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[10]

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[13][14]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][14]

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume (e.g., 10 µL) of each this compound dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[14]

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 6 minutes).[15]

-

Absorbance Measurement: Measure the absorbance of the reaction mixtures at 734 nm.[13]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.[15]

-

IC50 Determination: The IC50 value is determined graphically as the concentration of this compound that causes 50% inhibition of the ABTS•+ radical.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][16] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[1] this compound A has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense capacity.[1][2][6]

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of forsythiaside A on lipopolysaccharide/d-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound a as a potential therapeutic agent for non-alcoholic fatty liver disease: from target identification to in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling [mdpi.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Forsythoside: A Deep Dive into its Modulation of Anti-inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Forsythoside A, a prominent phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This document elucidates the intricate mechanisms through which this compound exerts its anti-inflammatory effects, focusing on key signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways are presented to facilitate a comprehensive understanding and guide future research in leveraging this compound for therapeutic applications.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The modulation of inflammatory pathways is, therefore, a critical area of therapeutic intervention. This compound has emerged as a promising natural compound with multifaceted anti-inflammatory activities. This guide will systematically dissect the molecular interactions of this compound with key inflammatory signaling networks.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound orchestrates its anti-inflammatory effects by intervening in several critical signaling pathways. The subsequent sections will detail its mechanism of action on the NF-κB, MAPK, Nrf2, and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit this pathway at multiple levels.

This compound A has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[1] In various inflammatory models, this compound A treatment leads to a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory effect results in the downregulation of NF-κB target genes, thereby suppressing the production of pro-inflammatory mediators.[2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases such as ERK, JNK, and p38, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. This compound has been found to modulate the activation of these kinases.

This compound A has been shown to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[2] By attenuating the activation of these MAPKs, this compound disrupts downstream signaling events that lead to the production of inflammatory mediators.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, which is intimately linked to inflammation. This compound has been shown to activate this protective pathway.

This compound A treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[3] By enhancing the antioxidant capacity of cells, this compound mitigates oxidative stress-induced inflammation.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to interfere with the activation of this inflammasome.

This compound B has been reported to inhibit the activation of the NLRP3 inflammasome in glial cells.[4] This inhibition leads to a reduction in the release of mature IL-1β and IL-18, thereby dampening the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Anti-inflammatory Effects of this compound A

| Cell Line | Inflammatory Stimulus | This compound A Conc. | Measured Parameter | Result |

| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | NO Production | Dose-dependent decrease |

| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | TNF-α Production | Dose-dependent decrease |

| RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µM | IL-6 Production | Dose-dependent decrease |

| RAW 264.7 | LPS (1 µg/mL) | 40 µM | p-p65 Expression | Significant decrease |

| BV2 microglia | LPS | Not specified | NF-κB Expression | Inhibition |

| MPC-5 podocytes | High Glucose | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent reduction[5] |

Table 2: In Vivo Anti-inflammatory Effects of this compound A

| Animal Model | Inflammatory Stimulus | This compound A Dose | Measured Parameter | Result |

| Mice | Zymosan-induced peritonitis | 40 mg/kg | Neutrophil infiltration | Significant decrease[1] |

| Mice | Zymosan-induced peritonitis | 40 mg/kg | TNF-α, IL-6 in peritoneal fluid | Significant decrease[1] |

| Rats | Doxorubicin-induced nephropathy | Not specified | Serum IL-6, IL-1β, TNF-α | Dose-dependent depression[3] |

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][7][8][9]

-

Induction of Inflammation:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound A (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine measurements).[10]

-

Include a vehicle control (DMSO) and a positive control (LPS alone) group.

-

Western Blot Analysis

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed using software like ImageJ.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect cell culture supernatants after the 24-hour LPS stimulation period.

-

Cytokine Measurement:

-

Use commercial ELISA kits for the quantification of TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and samples to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells and add a substrate solution to develop a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.[11]

-

Nrf2 Nuclear Translocation Assay

-

Nuclear and Cytoplasmic Fractionation:

-

Following this compound treatment, harvest the cells.

-

Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the nuclear and cytoplasmic fractions.

-

-

Western Blot Analysis:

-

Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in section 4.2.

-

Probe the membranes with an anti-Nrf2 antibody.

-

Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to confirm the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction indicates translocation.

-

NLRP3 Inflammasome Activation Assay

-

Priming and Activation:

-

Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (e.g., 200 ng/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treat with this compound for 1 hour.

-

Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM for 45 minutes) or nigericin (B1684572) (10 µM for 1 hour).

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β using an ELISA kit as described in section 4.3.

-

-

Caspase-1 Activity Assay:

-

Cell lysates can be used to measure caspase-1 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases due to its ability to modulate multiple key signaling pathways. Its inhibitory effects on the pro-inflammatory NF-κB and MAPK pathways, coupled with its activation of the protective Nrf2 antioxidant pathway and inhibition of the NLRP3 inflammasome, highlight its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource to advance the scientific understanding and therapeutic development of this compound and its derivatives. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile in various inflammatory conditions.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. This compound A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. This compound A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rwdstco.com [rwdstco.com]

- 7. elabscience.com [elabscience.com]

- 8. researchgate.net [researchgate.net]

- 9. bowdish.ca [bowdish.ca]

- 10. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Role of Forsythoside in Traditional Chinese Medicine: A Technical Guide

An In-depth Exploration of the Pharmacological Significance, Mechanism of Action, and Therapeutic Potential of a Key Bioactive Compound

Introduction

Forsythoside, a phenylethanoid glycoside predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, known in Traditional Chinese Medicine (TCM) as Lianqiao, stands as a cornerstone of numerous herbal formulations.[1][2] For centuries, Lianqiao has been revered for its "heat-clearing" and "detoxifying" properties, forming an integral component of classical remedies such as Yinqiao San and Shuang-Huang-Lian oral liquid.[3][4] Modern pharmacological investigations have not only validated these traditional applications but have also elucidated the multifaceted mechanisms through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the pivotal role of this compound in TCM, with a focus on its pharmacological activities, underlying signaling pathways, and the experimental methodologies used to ascertain its efficacy.

Pharmacological Activities of this compound

This compound, particularly this compound A, exhibits a broad spectrum of pharmacological activities, substantiating its widespread use in TCM for infectious and inflammatory conditions. These activities are underpinned by its potent anti-inflammatory, antioxidant, antiviral, antibacterial, and neuroprotective properties.

Anti-inflammatory Effects

This compound A demonstrates significant anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells.[5] This inhibition is mediated, in part, through the suppression of the activation of signal transducer and activator of transcription 3 (STAT3).[5] Furthermore, this compound A can attenuate inflammatory responses by down-regulating the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), central regulators of the inflammatory cascade.[1]

Antioxidant Properties

The antioxidant capacity of this compound A is a critical component of its therapeutic action, contributing to its protective effects in a range of pathological conditions. It is an effective scavenger of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydroxyl, and superoxide (B77818) anion radicals.[1] The compound enhances the body's endogenous antioxidant defense systems by increasing the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of glutathione (GSH).[1]

Antiviral and Antibacterial Activities

This compound A has demonstrated notable efficacy against a variety of pathogens. It exhibits direct virucidal effects against the avian infectious bronchitis virus (IBV) and can inhibit its replication in a dose-dependent manner.[3] Its antiviral activity against influenza A virus is attributed to its ability to reduce the viral matrix protein M1, thereby interfering with the budding of new virions.[6] In terms of its antibacterial action, this compound A has shown inhibitory effects against several bacterial species, including Staphylococcus aureus, Streptococcus lactis, Escherichia coli, and Pseudomonas aeruginosa.[1]

Neuroprotective Effects

The neuroprotective actions of this compound A are linked to its anti-inflammatory and antioxidant properties within the central nervous system. In animal models of Alzheimer's disease, this compound A has been shown to ameliorate memory and cognitive impairments by suppressing amyloid-beta (Aβ) deposition and tau hyperphosphorylation.[7][8] It also protects against neuroinflammation by inhibiting the activation of the IKK/IκB/NF-κB signaling pathway and reducing the secretion of pro-inflammatory factors in the brain.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in different experimental models.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound A

| Assay/Model | Target | Metric | Result | Reference |

| LPS-stimulated RAW 264.7 cells | IL-6 Production | Inhibition | Significant at 200 μM | [5] |

| LPS-stimulated RAW 264.7 cells | TNF-α Production | Inhibition | Significant at 200 μM | [5] |

| DPPH Radical Scavenging | Free Radicals | IC50 | Data not specified | [1] |

| Hydroxyl Radical Scavenging | Free Radicals | IC50 | Data not specified | [1] |

| Superoxide Anion Scavenging | Free Radicals | IC50 | Data not specified | [1] |

Table 2: Antiviral and Antibacterial Activity of this compound A

| Organism | Assay | Metric | Result | Reference |

| Avian Infectious Bronchitis Virus (IBV) | Virucidal Assay | Complete Inhibition | 0.64 mM | [3] |

| Influenza A Virus | In vivo mouse model | Survival Rate | Increased | [6] |

| Staphylococcus aureus | In vitro inhibition | MIC | Not specified | [1] |

| Escherichia coli | In vitro inhibition | MIC | Not specified | [1] |

| Pseudomonas aeruginosa | In vitro inhibition | MIC | Not specified | [1] |

Table 3: this compound A Content in Traditional Chinese Medicine Formulations

| Formulation | Analytical Method | This compound A Content | Reference |

| Yinqiao Powder | HPLC-DAD | Key component for quality control | [9] |

| Shuang-Huang-Lian | UHPLC-QTOF-MS/MS | Quality marker | [10] |

| Lianhua-Qingwen Capsule | UPLC-DAD-QTOF-MS | 1 of 12 quantified markers | [11] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational development of this compound-based therapeutics.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound A inhibits the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound A.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. This compound A activates this pathway, leading to the production of antioxidant enzymes.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound A.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's pharmacological activities.

Extraction and Isolation of this compound A

A common method for the extraction and isolation of this compound A from Forsythia suspensa leaves involves a β-cyclodextrin-assisted extraction process.

Caption: Workflow for β-cyclodextrin-assisted extraction of this compound A.

Protocol:

-

Preparation of Plant Material: Dried leaves of Forsythia suspensa are ground into a fine powder.

-

Extraction: The powdered leaves are mixed with a β-cyclodextrin solution at a specific solid-to-liquid ratio (e.g., 1:36.3 g/mL).[12] The mixture is then subjected to extraction under optimized conditions of temperature (e.g., 75.25 °C) and pH (e.g., 3.94).[12]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography, to isolate this compound A.

-

Quantification: The purity and yield of this compound A are determined using High-Performance Liquid Chromatography (HPLC).[12]

LPS-Induced Inflammation Model in RAW 264.7 Macrophages

This in vitro model is widely used to assess the anti-inflammatory properties of compounds.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 3 × 10⁴ cells per well and incubated for 24 hours.[5]

-

Treatment: Cells are pre-treated with various concentrations of this compound A for 36 hours.[5]

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (100 ng/ml) for 9 hours to induce an inflammatory response.[5]

-

Analysis of Inflammatory Markers: The cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5]

In Vivo Antiviral Assay for Influenza A Virus

This animal model is used to evaluate the in vivo efficacy of antiviral agents.

Protocol:

-

Animal Model: BALB/c mice are used for this study.

-

Virus Infection: Mice are intranasally infected with a specific strain of influenza A virus.

-

Treatment: Infected mice are treated with this compound A, typically administered orally or intraperitoneally, at various dosages. A control group receives a vehicle.

-

Monitoring: The mice are monitored daily for clinical signs of illness, weight loss, and survival rate.[6]

-

Viral Titer Determination: At specific time points post-infection, lung tissues are harvested to determine the viral titers using methods such as the tissue culture infective dose (TCID50) assay.[6]

Conclusion

This compound, a key bioactive constituent of the traditional Chinese medicine Lianqiao, possesses a remarkable array of pharmacological activities that provide a scientific basis for its historical and contemporary use in treating inflammatory and infectious diseases. Its ability to modulate critical signaling pathways, such as NF-κB and Nrf2/HO-1, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this important natural product. The continued investigation into the synergistic effects of this compound within complex TCM formulations will undoubtedly pave the way for new and effective treatment strategies for a wide range of ailments.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental study of this compound A on prevention and treatment of avian infectious bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Antiviral effect of this compound A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of Quality Evaluation Method for Yinqiao Powder: A Herbal Formula against COVID-19 in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics analyses of traditional Chinese medicine formula Shuang Huang Lian by UHPLC-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Green Extraction of this compound A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating forsythoside isomers (e.g., Isoforsythiaside) bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of forsythoside isomers, with a particular focus on isoforsythiaside (B8258917). Forsythosides are phenylethanoid glycosides isolated primarily from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1][2] These compounds, including this compound A and its isomer isoforsythiaside, have garnered significant scientific interest for their diverse pharmacological properties.[1][3][4] This document details their mechanisms of action, summarizes quantitative bioactivity data, presents relevant experimental protocols, and visualizes key cellular pathways.

Overview of Bioactivities

This compound isomers exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, antibacterial, and antiviral activities.[1][2] While this compound A is the most extensively studied, emerging research highlights the significant therapeutic potential of its isomers, such as isoforsythiaside.

-

Isoforsythiaside: This isomer of this compound A has demonstrated potent antioxidant, antibacterial, and neuroprotective properties.[3][5] Its neuroprotective effects are particularly noteworthy, with studies showing it can attenuate Alzheimer's disease-like pathology by regulating mitochondrial function and inhibiting apoptosis.[6][7]

-

This compound A: As a major bioactive constituent of Forsythia suspensa, this compound A is recognized for its strong anti-inflammatory, antioxidant, antiviral, and neuroprotective activities.[2][8][9] It modulates key inflammatory and oxidative stress pathways and has been shown to inhibit the replication of various viruses and reduce neurotoxicity associated with amyloid-β aggregation.[1][10][11][12]

-

This compound B: This isomer also contributes to the pharmacological profile of Forsythia extracts, exhibiting anti-inflammatory, antioxidant, and cardiovascular protective effects.[1][4] It has been shown to ameliorate neuroinflammation by inhibiting the NLRP3 inflammasome in glial cells.[13]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies, allowing for a comparative analysis of the bioactivities of this compound isomers.

Table 1: Anti-inflammatory and Neuroprotective Activity

| Compound | Assay | Cell Line / Model | Measurement | Result (IC₅₀ / Effect) | Reference |

| Isoforsythiaside | L-glutamate-induced apoptosis | HT22 cells | Cell Viability | Neuroprotective | [6] |

| This compound A | fMLP/CB-induced Superoxide Anion Generation | Human Neutrophils | IC₅₀ | 3.1 ± 0.9 µg/mL | [14] |

| This compound A | fMLP/CB-induced Elastase Release | Human Neutrophils | IC₅₀ | 3.5 ± 1.1 µg/mL | [14] |

| This compound A | LPS-induced Neuroinflammation | BV2 microglia | Pro-inflammatory factors (IL-6, IL-1β, NO) | Decreased formation | [15] |

| This compound B | NLRP3 Inflammasome Activation | EAE Mice Glial Cells | Inflammasome Formation | Inhibition | [13] |

| Compound 1 (Phenylethanoidglycoside dimer) | LPS-induced TNF-α expression | RAW264.7 cells | IC₅₀ | 1.30 µM | [16] |

Table 2: Antibacterial and Antiviral Activity

| Compound | Activity | Target Organism | Measurement | Result | Reference |

| Isoforsythiaside | Antibacterial | S. aureus, P. aeruginosa, E. coli | MIC | Effective Inhibition | [3] |

| This compound A | Antibacterial | E. coli, P. aeruginosa, B. subtilis | MIC | Strong Inhibition | [1] |

| This compound A | Antiviral | Avian Infectious Bronchitis Virus (IBV) | CPE & Real-time PCR | Complete inhibition at 0.64 mM | [10] |

| This compound A | Antiviral | Influenza A Virus | Viral Titer Reduction | Significant Reduction | [17] |

| This compound B | Antibacterial | Proteus mirabilis, S. aureus | MIC | Effective Inhibition | [1] |

Table 3: Antioxidant Activity

| Compound | Assay | Measurement | Result | Reference |

| Isoforsythiaside | DPPH Scavenging Activity | IC₅₀ | Strong Activity | [5] |

| This compound A | Oxidative Stress Relief | Cell SOD, GSH, GSH-Px, Catalase | Increased Activity | [1] |

| This compound B | Free Radical Scavenging | Nrf2 Expression | Activation | [1] |

Signaling Pathways and Mechanisms of Action

This compound isomers exert their biological effects by modulating several critical intracellular signaling pathways.

3.1. Anti-inflammatory and Antioxidant Pathways

Forsythosides commonly regulate the NF-κB (Nuclear Factor-kappa B) and Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways, which are central to inflammation and the cellular antioxidant response.[1][18]

-

NF-κB Pathway Inhibition: In inflammatory conditions, forsythosides can prevent the activation of the NF-κB pathway.[1] They inhibit the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm. This prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and iNOS.[15][19]

-

Nrf2 Pathway Activation: Forsythosides can activate the Nrf2 antioxidant response pathway.[19] They promote the dissociation of Nrf2 from its inhibitor, Keap1. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][19]

3.2. Neuroprotective Pathway

The neuroprotective effects of isoforsythiaside have been linked to the activation of the PI3K/AKT signaling pathway , which plays a crucial role in promoting cell survival and inhibiting apoptosis.[6] Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins (like BAD) and the activation of anti-apoptotic proteins (like BCL-2), ultimately protecting neurons from damage and regulating mitochondrial function.[6][7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivities of this compound isomers.

4.1. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[20]

-

Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., Isoforsythiaside) in methanol (B129727) or DMSO. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction: In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.[20] Include a positive control (e.g., Ascorbic Acid) and a blank control (methanol/DMSO without the compound).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-